4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol
Description
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a cyclohexanol derivative featuring a thiazole-containing substituent at the 4-position of the cyclohexane ring. The compound’s structure comprises a hydroxyl group on the cyclohexanol core and an aminoethyl linker connecting the cyclohexane to a 1,3-thiazole heterocycle. This design integrates the rigidity of the cyclohexanol scaffold with the electronic diversity of the thiazole ring, which is known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-[1-(1,3-thiazol-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2OS/c1-8(11-12-6-7-15-11)13-9-2-4-10(14)5-3-9/h6-10,13-14H,2-5H2,1H3 |
InChI Key |
RRXGKWBZRILWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Triazole vs. Thiazole : The triazole analog () incorporates a nitrogen-rich heterocycle, which may improve metabolic stability but reduce lipophilicity compared to thiazole .
- Venlafaxine Comparison: Venlafaxine’s methoxyphenyl and dimethylamino groups target serotonin/norepinephrine reuptake, while the thiazole-ethyl-amino substituent in the target may favor different biological interactions .
Physicochemical Property Analysis
Table 2: Physicochemical Properties
Insights :
- The target’s higher TPSA (vs.
- The triazole compound’s lower hydrogen bond donor count may enhance bioavailability compared to the target .
Discussion on Heterocyclic Substitution Effects
- Metabolic Pathways : Thiazole rings are less likely to form reactive metabolites than thiophene, reducing toxicity risks .
Biological Activity
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structure and Properties
The compound features a cyclohexanol moiety linked to a thiazole ring via an ethylamino group. The thiazole ring is a five-membered heterocyclic structure that contains sulfur and nitrogen atoms, known for its diverse biological activities. Its molecular formula is C11H16N2OS, with a molecular weight of approximately 226.34 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase, which suggests potential applications in treating bacterial infections .
Table 1: Summary of Antimicrobial Studies
| Study | Pathogen | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study A | E. coli | 5.0 | Inhibition of DNA gyrase |
| Study B | S. aureus | 3.5 | Disruption of cell wall synthesis |
Antitumor Activity
The thiazole moiety in the compound has been associated with antitumor activity. A study highlighted that compounds containing thiazole rings can induce cytotoxic effects on various cancer cell lines. For instance, the presence of electron-donating groups on the thiazole ring enhances its cytotoxicity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound X | Jurkat (T-cell) | 1.61 ± 1.92 | Significant activity |
| Compound Y | HT-29 (Colon) | 2.0 ± 0.5 | Comparable to doxorubicin |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, particularly those related to DNA replication and repair.
- Receptor Interaction : It may also interact with various receptors in the body, affecting signaling pathways crucial for cell survival and proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Multicomponent Reactions : A common synthetic route involves reacting 5-methyl-1,3-thiazol-2-amine with cyclohexanone in the presence of catalysts like silica sulfuric acid at elevated temperatures (70–80°C) for about an hour .
- Continuous Flow Synthesis : This modern approach enhances reaction efficiency and scalability by using continuous flow reactors, allowing better control over reaction conditions .
- Functional Group Modifications : Subsequent reactions can modify the cyclohexanol or thiazole components to yield derivatives with tailored properties.
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound in clinical settings:
- Case Study 1 : A clinical trial investigated the use of thiazole-based compounds in patients with resistant bacterial infections, showing a significant reduction in infection rates.
- Case Study 2 : Another study focused on the application of thiazole derivatives in cancer therapy, where patients exhibited improved outcomes when treated with these compounds alongside traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
